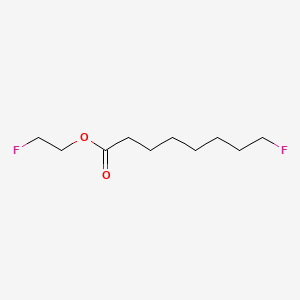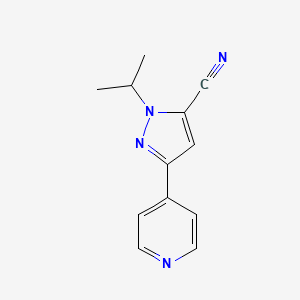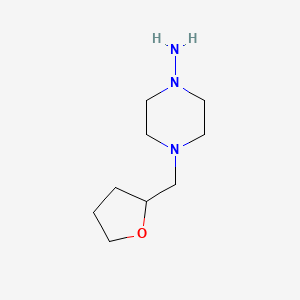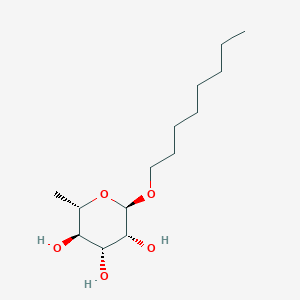
3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde: is an organic compound with the molecular formula C8H4F4O2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde typically involves the introduction of the fluorine, hydroxyl, and trifluoromethyl groups onto the benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where benzaldehyde is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. The hydroxyl group can be introduced through subsequent hydroxylation reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes, including halogenation, hydroxylation, and formylation reactions. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde is used as a building block in organic synthesis. Its unique substituents make it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, influencing its pharmacological effects.
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- 4-Fluoro-3-(trifluoromethyl)benzaldehyde
- 4-Fluoro-2-(trifluoromethyl)benzaldehyde
Comparison: 3-Fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physicochemical properties, such as solubility and stability, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C8H4F4O2 |
|---|---|
Molecular Weight |
208.11 g/mol |
IUPAC Name |
3-fluoro-2-hydroxy-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O2/c9-6-5(8(10,11)12)2-1-4(3-13)7(6)14/h1-3,14H |
InChI Key |
KJBMZHGOVFJOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)






![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
